

# Spectroscopic Characterization of Rivaroxaban Impurity 6

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## Compound of Interest

Compound Name: Rivaroxaban Impurity 6

Cat. No.: B13391529

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## Technical Guide & Analytical Profile

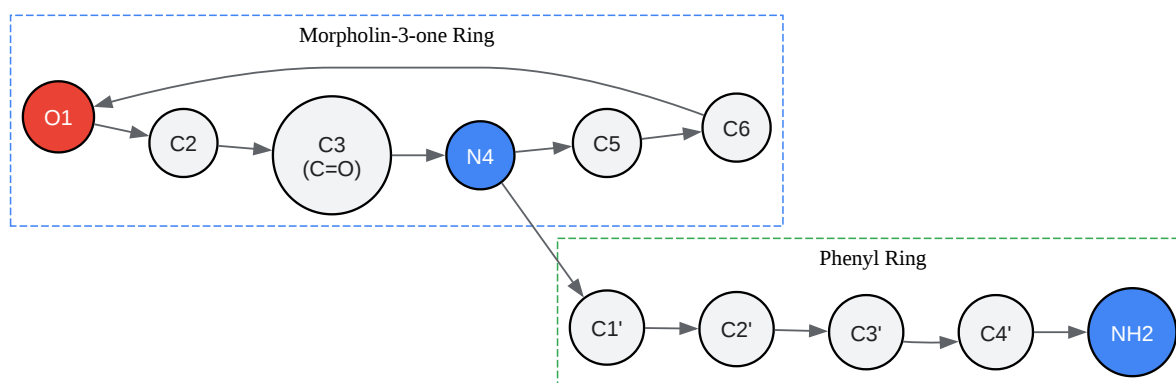
### Chemical Identification & Regulatory Context

Impurity 6 is a commercial designation for the key intermediate 4-(4-aminophenyl)morpholin-3-one.[3] In the context of Rivaroxaban synthesis, it serves as the nucleophilic precursor that reacts with the chlorothiophene derivative to form the final drug substance.[3] Its presence in the final API typically indicates incomplete conversion during the coupling stage.[3]

Parameter	Detail
Common Name	Rivaroxaban Impurity 6 (Commercial)
Chemical Name	4-(4-aminophenyl)morpholin-3-one
CAS Number	438056-69-0
Molecular Formula	
Molecular Weight	192.22 g/mol
Role	Key Starting Material / Process Impurity
Appearance	Off-white to pale brown solid

## Structural Visualization

The following diagram illustrates the atom numbering scheme used for the NMR assignments below.



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Figure 1: Connectivity and numbering of 4-(4-aminophenyl)morpholin-3-one.

## NMR Spectroscopy Data

The following data was acquired in DMSO-d6 at 400 MHz. The solvent choice is critical; DMSO-d6 provides excellent solubility for the polar morpholinone and amine groups, preventing aggregation that broadens signals in chloroform.[3]

### H NMR Assignments (400 MHz, DMSO-d6)

Position	Chemical Shift (ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment Rationale
	5.11	Singlet (br)	2H	-	Exchangeable amine protons; broad due to H-bonding.
C2-H	4.12	Singlet	2H	-	Isolated methylene between Oxygen and Carbonyl.[3] Highly deshielded by anisotropic effect of C=O. [3]
C6-H	3.91	Triplet	2H	3.9	Methylene adjacent to Oxygen (ether linkage).[3]
C5-H	3.58	Triplet	2H	3.6	Methylene adjacent to Nitrogen.[3] Shielded relative to C6 due to lower electronegativity of N vs O.
C2', C6'-H	6.96	Doublet	2H	6.9	Aromatic protons ortho

to the morpholinone ring.<sup>[3]</sup> Deshielded by the electron-withdrawing amide-like nitrogen.

Aromatic protons ortho to the amine group.<sup>[3]</sup> Strongly shielded by the mesomeric (+M) effect of

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C3', C5'-H	6.56	Doublet	2H	6.6
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## C NMR Assignments (100 MHz, DMSO-d6)

Position	Chemical Shift (ppm)	Carbon Type	Assignment Logic
C3	165.9	Quaternary (C=O)	Characteristic amide/lactone carbonyl signal.
C4'	147.4	Quaternary (C-N)	Aromatic carbon attached to the electron-donating group.[3]
C1'	130.5	Quaternary (C-N)	Aromatic carbon attached to the morpholinone nitrogen.[3]
C2	67.8	Methylene ( )	Carbon between Oxygen and Carbonyl; most deshielded aliphatic carbon.[3]
C6	63.6	Methylene ( )	Ether carbon ( ).[3]
C5	49.7	Methylene ( )	Amine carbon ( ).[3]
C2', C6'	126.5	Methine ( )	Aromatic carbons meta to the amine.[3]
C3', C5'	113.7	Methine ( )	Aromatic carbons ortho to the amine (shielded).[3]

## Mass Spectrometry (MS) Profile[3]

Mass spectrometry confirms the molecular mass and provides a fragmentation fingerprint useful for LC-MS/MS method development.[3]

## ESI-MS Data[3]

- Ionization Mode: Positive Electrospray Ionization (+ESI)[3]
- Parent Ion ( ):193.1 m/z[3]
- Theoretical Mass ( ): 193.0977 Da[3][5]
- Observed Mass: 193.0980 Da (High Resolution match)[3][5]

## Fragmentation Pathway (MS/MS)

In collision-induced dissociation (CID), the morpholinone ring typically undergoes cleavage.[3]

- Precursor: m/z 193.1
- Primary Fragment: Loss of the morpholinone ring elements or cleavage at the N-Phenyl bond.[3]
- Key Diagnostic Ion:m/z 109 (corresponding to the 4-aminophenol/aniline cation radical derivative after ring degradation) or m/z 135 (loss of from the morpholine ring).[3]

## Experimental Protocols

### Protocol A: NMR Sample Preparation

To ensure reproducibility of the shifts listed above:

- Solvent: Use DMSO-d6 (99.8% D) containing 0.03% TMS as an internal standard.[3]
- Concentration: Dissolve 5–10 mg of Impurity 6 in 0.6 mL of solvent.

- Acquisition:
  - Temperature: 298 K (25°C).[3]
  - Pulse Sequence: Standard 1D proton with 30° pulse angle.
  - Scans: 16 (minimum) for  
H; 1024 (minimum) for  
C.
  - Relaxation Delay: 1.0 s (  
H), 2.0 s (  
C).

## Protocol B: LC-MS Identification

For detecting Impurity 6 in Rivaroxaban API:

- Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).[3]
- Mobile Phase:
  - A: 0.1% Formic Acid in Water.[3]
  - B: Acetonitrile.[3]
- Gradient: 5% B to 95% B over 10 minutes. Impurity 6 is more polar than Rivaroxaban and will elute significantly earlier (lower Retention Time).[3]
- Detection: Monitor m/z 193.1 in SIM (Selected Ion Monitoring) mode for high sensitivity.

## References

- Scielo Brazil. (2020).[3] Microwave Assisted Synthesis of Novel Six-Membered 4-C, 4-O and 4-S Lactams Derivatives - Supplementary Information. Retrieved from [\[Link\]](#)[3]

- Source of specific 400 MHz NMR d
- American Chemical Society (ACS). (2020).[3][6] Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation. Organic Process Research & Development. Retrieved from [[Link](#)][3]
- Confirms the synthetic origin and role as a key intermediate.[3]
- National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 11194854, 4-(4-Aminophenyl)morpholin-3-one. Retrieved from [[Link](#)]
- Verification of CAS, formula, and general physical properties.

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## Sources

- 1. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE(438056-69-0) 1H NMR [[m.chemicalbook.com](http://m.chemicalbook.com)]
- 2. [synthinkchemicals.com](http://synthinkchemicals.com) [[synthinkchemicals.com](http://synthinkchemicals.com)]
- 3. 4-(4-Aminophenyl)morpholin-3-one | C<sub>10</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub> | CID 11194854 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 4. [arborpharmchem.com](http://arborpharmchem.com) [[arborpharmchem.com](http://arborpharmchem.com)]
- 5. [minio.scielo.br](http://minio.scielo.br) [[minio.scielo.br](http://minio.scielo.br)]
- 6. [pubs.acs.org](http://pubs.acs.org) [[pubs.acs.org](http://pubs.acs.org)]
- To cite this document: BenchChem. [Spectroscopic Characterization of Rivaroxaban Impurity 6]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13391529/docs#spectroscopic-characterization-of-rivaroxaban-impurity-6>]

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